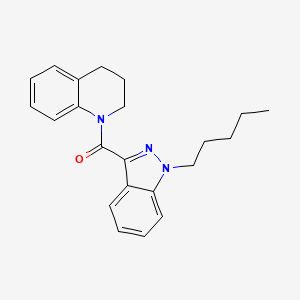

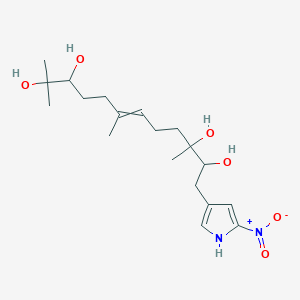

![molecular formula C33H29F6N3O4 B10821475 5-[2-fluoro-3-(2-fluoroethoxy)phenyl]-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-3-[(2R)-2-(2-oxopyrrolidin-1-yl)-2-phenylethyl]pyrimidine-2,4-dione](/img/structure/B10821475.png)

5-[2-fluoro-3-(2-fluoroethoxy)phenyl]-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-3-[(2R)-2-(2-oxopyrrolidin-1-yl)-2-phenylethyl]pyrimidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le composé 4, également connu sous le nom de [18F]4, est une petite molécule antagoniste du récepteur de l'hormone de libération des gonadotrophines. Il a été conçu pour être marqué au fluor-18 et utilisé comme traceur de tomographie par émission de positons pour l'imagerie cérébrale dans des expériences animales. Cet antagoniste pénètre dans le cerveau et s'accumule dans les sites spécifiques du récepteur de l'hormone de libération des gonadotrophines dans le cerveau .

Méthodes De Préparation

La préparation du composé 4 implique des techniques de chimie organique synthétique. Le composé est synthétisé par une série de réactions qui introduisent les groupes fonctionnels et les éléments structuraux nécessaires. La voie de synthèse spécifique et les conditions réactionnelles sont détaillées dans les articles de recherche et les brevets originaux. Les méthodes de production industrielle du composé 4 impliqueraient probablement une mise à l'échelle de ces procédures de laboratoire pour produire le composé en quantités plus importantes tout en maintenant la pureté et la cohérence .

Analyse Des Réactions Chimiques

Le composé 4 subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs et les conditions courantes utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent introduire des groupes fonctionnels contenant de l'oxygène, tandis que les réactions de réduction peuvent éliminer ces groupes .

Applications de la recherche scientifique

Le composé 4 a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé comme outil pour étudier les propriétés et le comportement des récepteurs de l'hormone de libération des gonadotrophines. En biologie, il est utilisé pour étudier le rôle de ces récepteurs dans divers processus physiologiques. En médecine, le composé 4 est utilisé comme outil de diagnostic pour l'imagerie cérébrale, aidant à visualiser et à comprendre le fonctionnement et les troubles du cerveau. Dans l'industrie, il peut être utilisé dans le développement de nouveaux produits pharmaceutiques et d'agents diagnostiques .

Mécanisme d'action

Le mécanisme d'action du composé 4 implique sa liaison aux récepteurs de l'hormone de libération des gonadotrophines dans le cerveau. En agissant comme un antagoniste, il bloque l'activité de ces récepteurs, empêchant la libération des gonadotrophines et les effets en aval subséquents. Les cibles moléculaires et les voies impliquées dans ce processus comprennent le récepteur de l'hormone de libération des gonadotrophines et les voies de signalisation associées .

Applications De Recherche Scientifique

Compound 4 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the properties and behavior of gonadotropin-releasing hormone receptors. In biology, it is used to investigate the role of these receptors in various physiological processes. In medicine, compound 4 is used as a diagnostic tool for brain imaging, helping to visualize and understand brain function and disorders. In industry, it may be used in the development of new pharmaceuticals and diagnostic agents .

Mécanisme D'action

The mechanism of action of compound 4 involves its binding to gonadotropin-releasing hormone receptors in the brain. By acting as an antagonist, it blocks the activity of these receptors, preventing the release of gonadotropins and subsequent downstream effects. The molecular targets and pathways involved in this process include the gonadotropin-releasing hormone receptor and associated signaling pathways .

Comparaison Avec Des Composés Similaires

Le composé 4 est unique en sa capacité à pénétrer dans le cerveau et à cibler spécifiquement les récepteurs de l'hormone de libération des gonadotrophines. Des composés similaires comprennent d'autres antagonistes du récepteur de l'hormone de libération des gonadotrophines, tels que la cétrorelix et la dégarélix. Le marquage du composé 4 au fluor-18 et son utilisation comme traceur de tomographie par émission de positons le distinguent de ces autres composés, offrant des avantages uniques pour l'imagerie cérébrale et la recherche .

Propriétés

Formule moléculaire |

C33H29F6N3O4 |

|---|---|

Poids moléculaire |

645.6 g/mol |

Nom IUPAC |

5-[2-fluoro-3-(2-fluoroethoxy)phenyl]-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-3-[(2R)-2-(2-oxopyrrolidin-1-yl)-2-phenylethyl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C33H29F6N3O4/c1-20-29(22-10-5-13-27(30(22)36)46-17-15-34)31(44)42(19-26(21-8-3-2-4-9-21)40-16-7-14-28(40)43)32(45)41(20)18-23-24(33(37,38)39)11-6-12-25(23)35/h2-6,8-13,26H,7,14-19H2,1H3/t26-/m0/s1 |

Clé InChI |

YNSHZGLASDJCCG-SANMLTNESA-N |

SMILES isomérique |

CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)C[C@@H](C3=CC=CC=C3)N4CCCC4=O)C5=C(C(=CC=C5)OCCF)F |

SMILES canonique |

CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)CC(C3=CC=CC=C3)N4CCCC4=O)C5=C(C(=CC=C5)OCCF)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

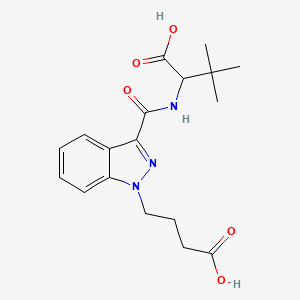

![1-methyl-N-[(1S,5R)-9-(trideuteriomethyl)-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide](/img/structure/B10821415.png)

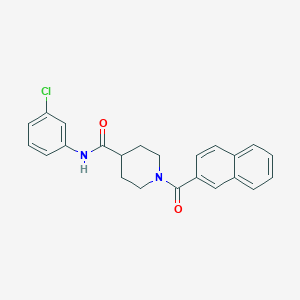

![2-[[[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]benzoic acid](/img/structure/B10821455.png)

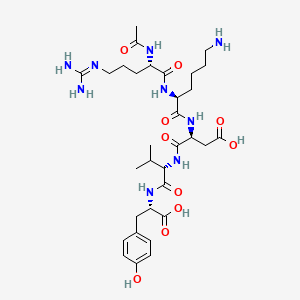

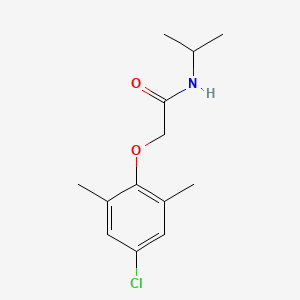

![4-anilino-1-benzyl-N-[2-(diaminomethylideneamino)ethyl]piperidine-4-carboxamide](/img/structure/B10821458.png)

![1-tert-butyl-6-[[(1R)-1-(4-chlorophenyl)ethyl]amino]-5-[(4-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B10821459.png)

![(2S,3R)-3-hydroxy-2-[(4R)-5-(2-methylpropanoyl)-3-oxo-2,5-diazaspiro[3.4]octan-2-yl]butanamide](/img/structure/B10821466.png)

![2-(3,4-dichlorophenoxy)-N-[1-[(3,4-dichlorophenyl)methyl]pyridin-1-ium-3-yl]acetamide](/img/structure/B10821476.png)

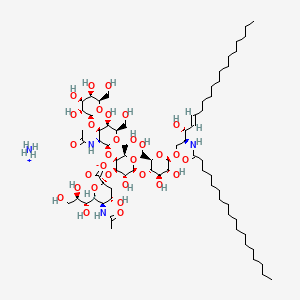

![2-[(4S,5S,8R,11S,12S,13S,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B10821486.png)